L-xylose-5-13C
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Overview
Description
L-xylose-5-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the fifth carbon position of L-xylose. L-xylose is a monosaccharide of the aldopentose type, which means it contains five carbon atoms and an aldehyde functional group. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-xylose-5-13C typically involves the incorporation of carbon-13 into the xylose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
L-xylose-5-13C undergoes various chemical reactions, including:
Oxidation: L-xylose can be oxidized to form xylonic acid.
Reduction: It can be reduced to xylitol.
Isomerization: L-xylose can be isomerized to form xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Isomerization: Enzymes such as xylose isomerase are used to catalyze the isomerization reaction.
Major Products
Oxidation: Xylonic acid
Reduction: Xylitol
Isomerization: Xylulose
Scientific Research Applications
L-xylose-5-13C is widely used in various fields of scientific research:
Chemistry: Used as a tracer in metabolic studies to track the pathway of xylose metabolism.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mechanism of Action
L-xylose-5-13C exerts its effects by participating in metabolic pathways where xylose is a substrate. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
D-xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: An isomer of xylose, formed through isomerization.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness
L-xylose-5-13C is unique due to the incorporation of the carbon-13 isotope, making it particularly valuable for tracer studies and metabolic research. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i2+1 |
InChI Key |
PYMYPHUHKUWMLA-SJPYKUFFSA-N |
Isomeric SMILES |
[13CH2]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.